2-Hydroxy-N,N,N-trimethyl-4-(octyloxy)-4-oxobutan-1-aminium chloride
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Overview
Description
2-Hydroxy-N,N,N-trimethyl-4-(octyloxy)-4-oxobutan-1-aminium chloride is a chemical compound with the molecular formula C15H32ClNO3 It is known for its unique structure, which includes a hydroxy group, a trimethylammonium group, and an octyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N,N-trimethyl-4-(octyloxy)-4-oxobutan-1-aminium chloride typically involves the reaction of a suitable precursor with trimethylamine and an octylating agent. The reaction conditions often include:
Solvent: Commonly used solvents include methanol or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,N,N-trimethyl-4-(octyloxy)-4-oxobutan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The octyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
2-Hydroxy-N,N,N-trimethyl-4-(octyloxy)-4-oxobutan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Hydroxy-N,N,N-trimethyl-4-(octyloxy)-4-oxobutan-1-aminium chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy and trimethylammonium groups play a crucial role in binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N,N,N-trimethyl-4-(butyloxy)-4-oxobutan-1-aminium chloride
- 2-Hydroxy-N,N,N-trimethyl-4-(hexyloxy)-4-oxobutan-1-aminium chloride
Uniqueness
Compared to similar compounds, 2-Hydroxy-N,N,N-trimethyl-4-(octyloxy)-4-oxobutan-1-aminium chloride is unique due to its longer octyloxy chain, which can influence its solubility, reactivity, and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H32ClNO3 |
---|---|
Molecular Weight |
309.87 g/mol |
IUPAC Name |
(2-hydroxy-4-octoxy-4-oxobutyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C15H32NO3.ClH/c1-5-6-7-8-9-10-11-19-15(18)12-14(17)13-16(2,3)4;/h14,17H,5-13H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
SUANLWVPVVDPDB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOC(=O)CC(C[N+](C)(C)C)O.[Cl-] |
Origin of Product |
United States |
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